molecular formula C17H17BrN2O4S B6544662 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide CAS No. 946216-50-8

2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide

Cat. No. B6544662
CAS RN: 946216-50-8
M. Wt: 425.3 g/mol
InChI Key: YFNVQHYTAGOTTP-UHFFFAOYSA-N
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Description

2-Bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide, also known as 2-bromo-N-benzoylthiazolidine-2-carboxamide, is a novel compound synthesized by the reaction of 2-bromoacetamide and 5-methoxy-2-benzoylthiazolidine-2-carboxylic acid. It is a white crystalline solid with a molecular weight of 439.36 g/mol and a melting point of 250-252°C. The compound has been found to possess a wide range of biological activities such as anti-inflammatory, antioxidant, antifungal, and antibacterial activities.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase (COX) and by binding to the enzyme’s active site. This leads to the inhibition of the production of pro-inflammatory prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-Bromo-N-benzoylthiazolidine-2-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, antifungal, and antibacterial activities. In addition, it has been found to possess anti-diabetic and anti-cancer properties. It has also been found to inhibit the activity of the enzyme cyclooxygenase (COX) and to bind to the enzyme’s active site.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide in laboratory experiments is its ability to act as a model compound for studying the mechanism of action of thiazolidinediones, a class of compounds used in the treatment of type 2 diabetes. However, it should be noted that 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide is a relatively new compound and so its safety profile is not yet fully understood.

Future Directions

The future directions for the use of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide include further research into its biochemical and physiological effects, its mechanism of action, and its potential therapeutic applications. In addition, further research into the safety and efficacy of this compound in clinical trials is needed. Finally, further research into the synthesis of this compound and its derivatives is needed in order to improve its stability and reduce its cost.

Synthesis Methods

The synthesis of 2-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamidenzoylthiazolidine-2-carboxamide involves the condensation of 2-bromoacetamide and 5-methoxy-2-benzoylthiazolidine-2-carboxylic acid. The reaction is carried out in a 1:1 molar ratio in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization.

Scientific Research Applications

2-Bromo-N-benzoylthiazolidine-2-carboxamide has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been found to possess a variety of biological activities such as anti-inflammatory, antioxidant, antifungal, and antibacterial activities. In addition, it has been used as a model compound for studying the mechanism of action of thiazolidinediones, a class of compounds used in the treatment of type 2 diabetes.

properties

IUPAC Name

2-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNVQHYTAGOTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

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